N-(2,2-dimethylpropanoyl)-N'-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]thiourea
Description
N,N’-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with carbamothioyl and dimethylpropanamide groups
Properties
Molecular Formula |
C18H26N4O2S2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H26N4O2S2/c1-17(2,3)13(23)21-15(25)19-11-7-9-12(10-8-11)20-16(26)22-14(24)18(4,5)6/h7-10H,1-6H3,(H2,19,21,23,25)(H2,20,22,24,26) |
InChI Key |
IAEMROZUJKDTAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) typically involves the reaction of benzene-1,4-diamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N’-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets and pathways. For instance, as an insect growth regulator, it disrupts the normal activity of the endocrine or hormone system of insects, affecting their development, reproduction, or metamorphosis . The compound may bind to receptors or enzymes involved in these processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(benzene-1,2-diyldicarbamothioyl)bis(2,4-dichlorobenzamide)
- N,N’-(benzene-1,2-diyldicarbamothioyl)bis(3,5-dinitrobenzamide)
Uniqueness
N,N’-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is unique due to its specific substitution pattern on the benzene ring and the presence of both carbamothioyl and dimethylpropanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
